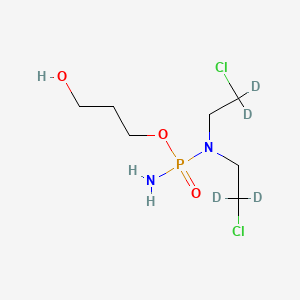
Alcophosphamide-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alcophosphamide-d4 is a deuterium-labeled derivative of Alcophosphamide, which is a metabolite of the chemotherapeutic agent Cyclophosphamide. It is primarily used in research settings to study the pharmacokinetics and metabolic pathways of Cyclophosphamide. The molecular formula of this compound is C7H13D4Cl2N2O3P, and it has a molecular weight of 283.13 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Alcophosphamide-d4 involves the incorporation of deuterium atoms into the molecular structure of Alcophosphamide. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. Quality control measures are implemented to monitor the incorporation of deuterium and the overall yield of the synthesis .
化学反応の分析
Types of Reactions
Alcophosphamide-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to carboxyphosphamide.
Reduction: Formation of reduced metabolites.
Substitution: Replacement of functional groups with other chemical entities.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent environments .
Major Products Formed
The major products formed from the reactions of this compound include carboxyphosphamide, reduced metabolites, and various substituted derivatives. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to determine their structures and properties .
科学的研究の応用
Alcophosphamide-d4 is widely used in scientific research for various applications, including:
Chemistry: Studying the reaction mechanisms and kinetics of deuterium-labeled compounds.
Biology: Investigating the metabolic pathways and pharmacokinetics of Cyclophosphamide and its metabolites.
Medicine: Developing new chemotherapeutic agents and understanding their mechanisms of action.
Industry: Producing deuterium-labeled compounds for use in drug development and other industrial applications
作用機序
Alcophosphamide-d4 exerts its effects through the same mechanisms as Alcophosphamide. It acts as an alkylating agent, introducing alkyl groups into biologically active molecules, thereby preventing their proper functioning. This mechanism involves the formation of cross-links between DNA strands, leading to the inhibition of DNA synthesis and cell division. The molecular targets include DNA and various enzymes involved in DNA repair and replication .
類似化合物との比較
Similar Compounds
Cyclophosphamide: The parent compound from which Alcophosphamide-d4 is derived.
Aldophosphamide: An intermediate metabolite in the metabolic pathway of Cyclophosphamide.
Carboxyphosphamide: A detoxified metabolite of Cyclophosphamide.
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which makes it a valuable tool for studying the pharmacokinetics and metabolic pathways of Cyclophosphamide. The presence of deuterium atoms allows for the differentiation of this compound from its non-labeled counterparts in various analytical techniques, providing insights into the behavior and fate of the compound in biological systems .
特性
分子式 |
C7H17Cl2N2O3P |
|---|---|
分子量 |
283.12 g/mol |
IUPAC名 |
3-[amino-[bis(2-chloro-2,2-dideuterioethyl)amino]phosphoryl]oxypropan-1-ol |
InChI |
InChI=1S/C7H17Cl2N2O3P/c8-2-4-11(5-3-9)15(10,13)14-7-1-6-12/h12H,1-7H2,(H2,10,13)/i2D2,3D2 |
InChIキー |
BZGFIGVSVQRQBJ-RRVWJQJTSA-N |
異性体SMILES |
[2H]C([2H])(CN(CC([2H])([2H])Cl)P(=O)(N)OCCCO)Cl |
正規SMILES |
C(CO)COP(=O)(N)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


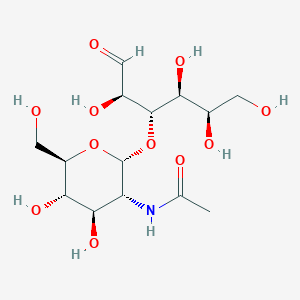
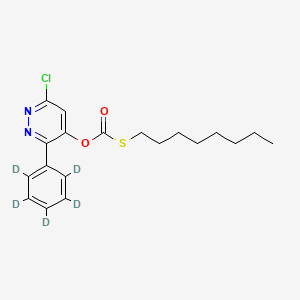
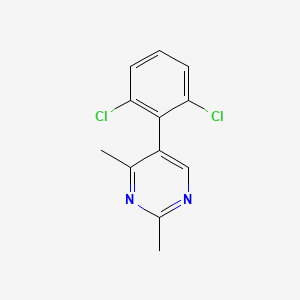
![3,4,5-Tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl 2,2,2-trichloroethanimidate](/img/structure/B15145159.png)
![(4S)-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B15145166.png)
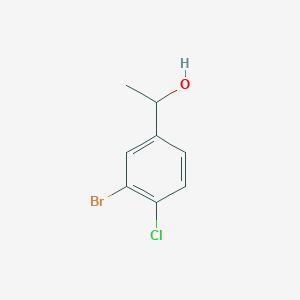
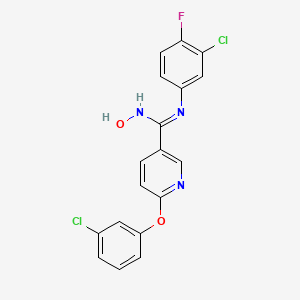
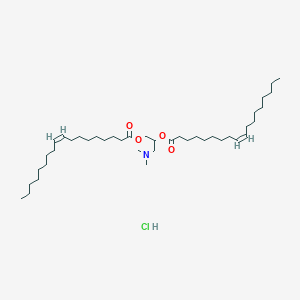
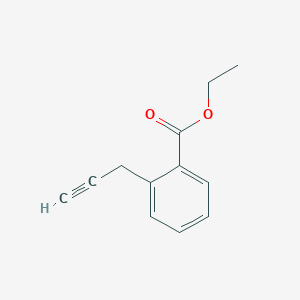
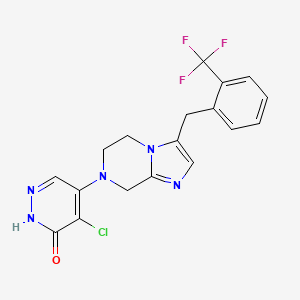
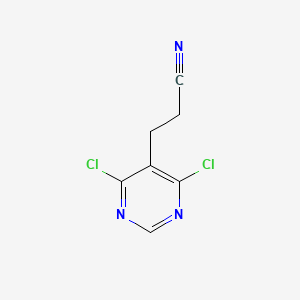
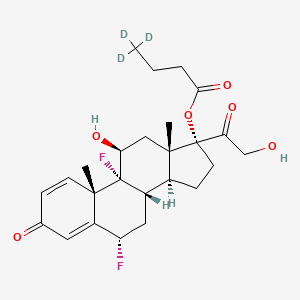
![4-(diphenylphosphanyl)-2-[(diphenylphosphanyl)methyl]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B15145252.png)
![(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B15145257.png)
